2-(chloromethyl)-4-fluoropyrimidine 2-(chloromethyl)-4-fluoropyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765588
InChI: InChI=1S/C5H4ClFN2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2
SMILES: C1=CN=C(N=C1F)CCl
Molecular Formula: C5H4ClFN2
Molecular Weight: 146.55 g/mol

2-(chloromethyl)-4-fluoropyrimidine

CAS No.:

Cat. No.: VC13765588

Molecular Formula: C5H4ClFN2

Molecular Weight: 146.55 g/mol

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-4-fluoropyrimidine -

Specification

Molecular Formula C5H4ClFN2
Molecular Weight 146.55 g/mol
IUPAC Name 2-(chloromethyl)-4-fluoropyrimidine
Standard InChI InChI=1S/C5H4ClFN2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2
Standard InChI Key RGSPTSXXNMWTLT-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1F)CCl
Canonical SMILES C1=CN=C(N=C1F)CCl

Introduction

PropertyValue/DescriptionSource Analogy
Molecular formulaC5H4ClFN2\text{C}_5\text{H}_4\text{ClFN}_2Derived from analogs
Boiling pointEstimated 180–220°CSimilar to
SolubilityLow in water; soluble in DMSO, DMFInferred from

Applications in Pharmaceutical Research

The compound’s dual functional groups make it a versatile intermediate:

Anticancer Agent Development

Fluoropyrimidines like 5-fluorouracil derivatives inhibit thymidylate synthase, a critical enzyme in DNA synthesis. While the 4-fluoro isomer’s bioactivity remains understudied, its structural similarity suggests potential in modulating enzyme interactions.

Nucleoside Analog Synthesis

The chloromethyl group enables cross-coupling reactions to form prodrugs or modified nucleosides. For example, reactions with amines or thiols could yield analogs targeting viral polymerases .

Biological Activity and Mechanism

Positional isomerism significantly impacts biological activity:

  • Fluorine at position 4: Alters electronic distribution compared to the 5-fluoro isomer, potentially affecting binding to enzymes like dihydrofolate reductase.

  • Chloromethyl reactivity: Facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols) in target proteins.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
2-(Chloromethyl)-5-fluoropyrimidineF at position 5Higher metabolic stability
2,4-Dichloro-5-fluoropyrimidineCl at 2,4; F at 5Broader reactivity for agrochemicals
2-Chloro-5-fluoropyrimidineCl at 2; F at 5Used in P2X7 receptor antagonists

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